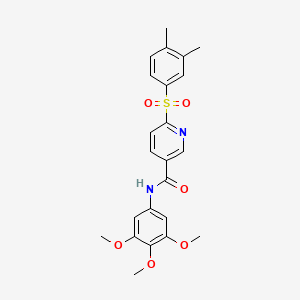
6-(3,4-dimethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-dimethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N2O6S and its molecular weight is 456.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(3,4-Dimethylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C20H24N2O5S
- Molecular Weight : 396.48 g/mol
- IUPAC Name : this compound
This compound features a pyridine ring substituted with a carboxamide group and a sulfonyl moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of specific enzymes involved in metabolic pathways.
- Antiproliferative Effects : Certain derivatives have shown potential in inhibiting cancer cell proliferation by interfering with cell cycle progression.
- Apoptosis Induction : Compounds may induce apoptosis in cancer cells through mitochondrial pathways or by activating death receptors.
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For instance:
- A study on sulfonamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism was attributed to the inhibition of tubulin polymerization and subsequent disruption of mitotic spindle formation .
Enzyme Interaction
The compound's sulfonamide group suggests potential interactions with carbonic anhydrase or other sulfonamide-sensitive enzymes. Such interactions could lead to therapeutic effects in conditions like glaucoma or edema.
Study 1: Cytotoxicity Assessment
A recent investigation assessed the cytotoxic effects of related pyridine carboxamides on human tumor cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range against A549 cells. The study concluded that the presence of dimethylbenzene and trimethoxy groups enhanced cytotoxicity compared to simpler analogs .
Study 2: Mechanistic Insights
In another study focusing on enzyme inhibition, researchers found that a closely related compound inhibited carbonic anhydrase activity with an IC50 value of 0.5 µM. This suggests that modifications in the sulfonyl group can significantly influence enzyme binding affinity and selectivity .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | A549 | 12.5 | Tubulin polymerization inhibition |
| Enzyme Inhibition | Carbonic Anhydrase | 0.5 | Competitive inhibition |
Propiedades
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-14-6-8-18(10-15(14)2)32(27,28)21-9-7-16(13-24-21)23(26)25-17-11-19(29-3)22(31-5)20(12-17)30-4/h6-13H,1-5H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMCTFCSDQSNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














